7-(3-chlorophenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one
Description
The compound 7-(3-chlorophenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one belongs to the thienopyrimidinone class, a scaffold known for its pharmacological relevance. Thienopyrimidinones exhibit diverse biological activities, including inhibition of EGFR and VEGFR-2, which are critical targets in cancer therapy . The core structure of this compound features a thieno[3,2-d]pyrimidin-4(3H)-one ring substituted at the 7-position with a 3-chlorophenyl group and at the 2-position with a 4-pyridin-2-ylpiperazine moiety. These substituents likely modulate its physicochemical properties and receptor-binding affinity, distinguishing it from analogs.
Properties
IUPAC Name |
7-(3-chlorophenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)-3H-thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN5OS/c22-15-5-3-4-14(12-15)16-13-29-19-18(16)24-21(25-20(19)28)27-10-8-26(9-11-27)17-6-1-2-7-23-17/h1-7,12-13H,8-11H2,(H,24,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYCAOQKFQSWNLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C3=NC4=C(C(=O)N3)SC=C4C5=CC(=CC=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-chlorophenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Thienopyrimidine Core: The synthesis begins with the formation of the thienopyrimidine core through a cyclization reaction involving a thiophene derivative and a suitable nitrile.
Substitution Reactions: The core structure is then subjected to substitution reactions to introduce the 3-chlorophenyl and 4-pyridin-2-ylpiperazin-1-yl groups. These reactions often require the use of strong bases or acids as catalysts.
Final Cyclization: The final step involves cyclization to form the desired thienopyrimidinone structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
7-(3-chlorophenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the chlorophenyl and pyridinyl moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thienopyrimidinone derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Recent studies have indicated that this compound exhibits a range of biological activities, particularly in the realm of cancer therapy and neuropharmacology.
Anticancer Activity
Research has shown that derivatives of thieno[3,2-d]pyrimidines possess anticancer properties. The structure of 7-(3-chlorophenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one suggests it may act as an inhibitor of certain kinases involved in cancer cell proliferation. For instance, studies on similar compounds have highlighted their role as inhibitors of cyclin-dependent kinases (CDKs) and other protein kinases critical for tumor growth .
Neuropharmacological Effects
The piperazine moiety in the compound is known for its activity in central nervous system disorders. Compounds with similar structures have been investigated for their effects on serotonin and dopamine receptors, indicating potential applications in treating anxiety and depression .
Case Studies
Several case studies have focused on the therapeutic potential of thieno[3,2-d]pyrimidine derivatives:
- Anticancer Studies :
- Neuropharmacological Research :
Mechanism of Action
The mechanism of action of 7-(3-chlorophenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its pharmacological effects. The exact pathways and targets can vary depending on the specific application being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Thienopyrimidinone Core
Table 1: Key Structural Analogs and Their Properties
Key Observations :
- Halogen vs. Methoxy/Hydroxyl Groups : The 3-chlorophenyl substituent in the target compound may enhance lipophilicity compared to methoxy (e.g., compound 12 ) or hydroxyl groups (e.g., compound 3b , m.p. 303–304°C ). Halogens like chlorine and fluorine are common in bioactive compounds due to their electron-withdrawing effects and metabolic stability .
- Piperazine Modifications : The 4-pyridin-2-ylpiperazine group in the target compound differs from analogs with benzyl (e.g., ), cyclohexyl (), or phenylpiperazine () substituents. The pyridine ring may improve solubility or target selectivity compared to purely aliphatic or aromatic substituents.
Biological Activity
7-(3-chlorophenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
- Molecular Formula : C21H18ClN5OS
- Molecular Weight : 423.93 g/mol
- CAS Number : 1242892-41-6
The compound's biological activity is primarily attributed to its interaction with various molecular targets, including:
- Kinase Inhibition : It has been shown to inhibit specific kinases involved in cell signaling pathways, which can affect cell proliferation and survival.
- Receptor Modulation : The piperazine moiety suggests potential activity at neurotransmitter receptors, particularly those related to serotonin and dopamine pathways.
Biological Activity Overview
The biological activities of this compound have been evaluated in several studies:
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. Notably:
- Cell Lines Tested : A431 (vulvar epidermal carcinoma), HCT116 (colorectal carcinoma), and SK-BR-3 (breast cancer).
- Efficacy : The compound showed a growth inhibition (GI) value of 86.28% against HOP-92 cells at a concentration of 10 μM, indicating strong anticancer potential .
Antimicrobial Activity
Research has indicated that the compound may possess antimicrobial properties:
- Mechanism : It is hypothesized that the thieno[3,2-d]pyrimidine scaffold enhances membrane permeability in bacterial cells.
- Results : Preliminary tests showed inhibition of bacterial growth, although specific data on the spectrum of activity is limited.
Case Studies
Several studies have explored the biological activity of related compounds, providing context for the potential effects of this compound:
- Study on Pyrimidine Analogues :
- Antimalarial Evaluation :
Summary of Biological Activities
| Activity Type | Cell Line/Organism | Concentration (μM) | Inhibition (%) |
|---|---|---|---|
| Anticancer | HOP-92 (NSCL) | 10 | 86.28 |
| Anticancer | HCT116 (Colorectal Carcinoma) | 10 | 40.87 |
| Antimicrobial | Various Bacterial Strains | N/A | Preliminary Results |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
